An In-depth Technical Guide to the Core Properties of 2-(Ethylsulfonyl)aniline
An In-depth Technical Guide to the Core Properties of 2-(Ethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(ethylsulfonyl)aniline (CAS No: 31596-87-9). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert predictions based on analogous compounds. It covers physicochemical properties, proposed synthesis and purification methods, spectral analysis, and an evaluation of potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this molecule.
Chemical and Physical Properties
2-(Ethylsulfonyl)aniline, also known as 2-aminophenyl ethyl sulfone, is an aromatic organic compound. Its structure features an aniline ring substituted with an ethylsulfonyl group at the ortho position.
| Property | Value | Source |
| CAS Number | 31596-87-9 | [1] |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 74-75 °C | [2] |
| Boiling Point (Predicted) | 382.1 ± 34.0 °C | [2] |
| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -0.90 ± 0.10 | [2] |
Solubility Profile:
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Water: Slightly soluble. The presence of the polar amino and sulfonyl groups may impart some water solubility, but the hydrophobic benzene ring and ethyl group will limit it. The solubility is expected to increase in acidic aqueous solutions due to the protonation of the amino group.
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Organic Solvents: Good solubility is expected in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and chloroform. It is likely to have low solubility in nonpolar solvents such as hexane.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-(ethylsulfonyl)aniline is not widely published, a plausible synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 2-(Ethylsulfonyl)aniline.
Experimental Protocol (Proposed):
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S-Alkylation of 2-Nitrothiophenol: To a solution of 2-nitrothiophenol in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate. To this mixture, add an ethyl halide (e.g., ethyl iodide or ethyl bromide) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, 2-(ethylsulfanyl)-1-nitrobenzene, can be isolated by filtration of the inorganic salts and evaporation of the solvent.
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Oxidation to the Sulfone: Dissolve the crude 2-(ethylsulfanyl)-1-nitrobenzene in a solvent like dichloromethane. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature). After the reaction is complete, the mixture can be washed with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts. The organic layer is then dried and concentrated to yield 2-(ethylsulfonyl)-1-nitrobenzene.
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Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various methods, such as reacting the nitro compound with iron powder in the presence of an acid like hydrochloric acid in a solvent mixture like ethanol/water. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol can be employed. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-(ethylsulfonyl)aniline.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel may also be used for further purification if necessary.
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | m |
| -NH₂ | 4.0 - 5.0 | br s |
| -SO₂-CH₂- | 3.1 - 3.4 | q |
| -CH₃ | 1.2 - 1.4 | t |
¹³C NMR Spectroscopy (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-SO₂ | 125 - 130 |
| Other Aromatic C | 115 - 135 |
| -SO₂-CH₂- | 50 - 55 |
| -CH₃ | 7 - 10 |
Infrared (IR) Spectroscopy (Predicted):
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| N-H Bend (amine) | 1600 - 1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| S=O Stretch (sulfone) | 1300 - 1350 and 1120 - 1160 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS) (Predicted):
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Molecular Ion (M⁺): m/z = 185
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Major Fragments: Fragmentation is expected to involve the loss of the ethyl group, SO₂, and potentially cleavage of the aniline ring.
Biological Activity
There is a lack of specific studies on the biological activity of 2-(ethylsulfonyl)aniline in the public domain. However, the aniline and sulfonamide moieties are common pharmacophores in medicinal chemistry, suggesting that this compound could be a valuable building block for the synthesis of biologically active molecules.
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Aniline Derivatives: Aniline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties. However, aniline itself is also associated with toxicity, including methemoglobinemia and carcinogenicity.
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Sulfonamides: The sulfonamide group is a key feature of sulfa drugs, which are antimicrobial agents. Arylsulfonamides are also found in various other classes of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.
Given the presence of both these functional groups, 2-(ethylsulfonyl)aniline could be a precursor for novel therapeutic agents. Further research is warranted to explore its pharmacological and toxicological profile.
Potential Signaling Pathway Interaction (Hypothetical):
Given that some sulfonamide-containing drugs are known to be enzyme inhibitors, it is plausible that derivatives of 2-(ethylsulfonyl)aniline could be designed to target specific enzymes. For example, some arylsulfonamides are known to inhibit carbonic anhydrases or kinases.
Caption: Hypothetical enzyme inhibition by a derivative.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]
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Toxicity: Aniline compounds are generally considered toxic and may be carcinogenic. Assume 2-(ethylsulfonyl)aniline has similar potential hazards until proven otherwise.
Conclusion
2-(Ethylsulfonyl)aniline is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data is scarce, this guide provides a comprehensive overview of its known and predicted fundamental properties. The proposed synthesis and analytical methods offer a starting point for researchers interested in working with this compound. Further investigation into its biological activity is necessary to unlock its full potential as a building block for novel therapeutic agents.
